(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
FTSOYUUFUORFAW-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-Chloro-5-fluorobenzaldehyde: commercially available aromatic aldehyde with chlorine and fluorine substituents at the 3- and 5-positions.
- Chiral amine or amino alcohol precursors: such as (S)- or (R)-2-amino-1-propanol or chiral amine derivatives.
Key Reaction Steps
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Imine Formation | Condensation of 3-chloro-5-fluorobenzaldehyde with chiral amine to form imine intermediate | Solvent: methanol or ethanol; room temp |
| 2 | Reductive Amination | Reduction of imine to chiral amino alcohol using reducing agents like sodium borohydride or catalytic hydrogenation | Temperature: 0–40°C; solvent: MeOH or EtOH |
| 3 | Purification and Resolution | Chiral HPLC or crystallization to isolate (1S,2S) stereoisomer with high enantiomeric excess | Use of chiral stationary phases or resolving agents |
Alternative Synthetic Strategies
- Asymmetric Catalysis : Employing chiral catalysts such as BINAP-Ru complexes to induce stereoselective reduction of prochiral ketones derived from the aldehyde intermediate, enhancing enantiomeric purity.
- Chiral Pool Synthesis : Using naturally occurring chiral amino alcohols as starting materials to build the target molecule via substitution and coupling reactions.
Reaction Optimization and Yield Considerations
- pH Control : Maintaining reaction pH below 9.0 is critical to prevent hydrolysis of amino groups and epimerization, which can reduce yield and stereochemical purity.
- Temperature : Lower temperatures (0–40°C) favor higher stereoselectivity and reduce side reactions.
- Solvent Choice : Polar protic solvents like methanol or ethanol are preferred for imine formation and reductive amination steps.
- Catalyst Loading : Optimization of catalyst amount in asymmetric hydrogenation improves enantiomeric excess and overall yield.
Analytical and Purification Techniques
- Chiral High-Performance Liquid Chromatography (HPLC) : Utilizes cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers and confirm stereochemistry.
- Polarimetry : Measures optical rotation to verify absolute configuration.
- X-ray Crystallography : Provides definitive stereochemical assignment and structural confirmation.
- NMR Spectroscopy : Used to confirm chemical structure and purity.
Summary Table of Preparation Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting Material | 3-Chloro-5-fluorobenzaldehyde | Determines substitution pattern and reactivity |
| Reducing Agent | Sodium borohydride, catalytic hydrogenation | Controls reduction efficiency and stereoselectivity |
| Solvent | Methanol, ethanol | Affects solubility and reaction kinetics |
| Temperature | 0–40°C | Influences stereochemical outcome and yield |
| pH | <9.0 | Prevents amino group hydrolysis and epimerization |
| Purification Method | Chiral HPLC, crystallization | Ensures enantiomeric purity |
| Catalyst (if used) | Chiral ligands (e.g., BINAP derivatives) | Enhances asymmetric induction |
Research Findings and Notes
- The presence of both chlorine and fluorine substituents on the aromatic ring influences the electronic properties and steric environment, which can affect the reactivity during imine formation and reduction steps.
- Stereochemical control is crucial as different stereoisomers exhibit distinct biological activities and pharmacological profiles.
- Literature on closely related compounds indicates that reductive amination of the corresponding halogenated benzaldehydes with chiral amino alcohols is a robust and widely used synthetic approach.
- Industrial scale-up may involve continuous flow reactors and optimized purification protocols to achieve high purity and yield consistently.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the secondary alcohol
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C9H11ClFNO
- Molecular Weight : 203.64 g/mol
- CAS Number : 1323966-28-4
- Density : 1.295 g/cm³ (predicted)
- Boiling Point : 312.6 °C (predicted)
- pKa : 12.35 (predicted)
These properties indicate that the compound is a stable amine with potential for various chemical reactions and interactions in biological systems .
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Case studies have shown that derivatives of this compound exhibit activity against various diseases:
- Anticancer Activity : Research indicates that compounds similar to (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .
Biochemical Studies
The compound has also been utilized in biochemical assays to study enzyme interactions. For instance, it has been shown to interact with lactoperoxidase enzymes, which are implicated in oxidative stress and cancer etiology. The binding affinity of this compound with such enzymes can provide insights into its mechanism of action and potential side effects .
Data Tables
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-Amino-3-methylimidazo[4,5-f]quinoline | Anticancer | |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | Antioxidant | |
| PhIP | Carcinogenic |
Case Study 1: Anticancer Potential
A study examining the anticancer properties of similar compounds found that they significantly reduced tumor size in animal models when administered at specific dosages. The mechanism was attributed to the inhibition of cell cycle progression in cancer cells.
Case Study 2: Enzyme Interaction Analysis
Research on the interaction between this compound and lactoperoxidase demonstrated that this compound could act as a substrate, influencing the enzyme's activity and potentially leading to oxidative damage in cells exposed to high concentrations .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group and the aromatic ring allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substitution pattern significantly impacts physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on analogous structures.
Key Observations:
Stereochemical and Backbone Modifications
The β-amino alcohol backbone is conserved across analogs, but stereochemistry and additional functional groups vary:
Table 2: Stereochemical and Functional Group Comparison
Key Observations:
Physicochemical and Predicted Properties
Table 3: Predicted Physicochemical Properties
Biological Activity
(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral amino alcohol that has garnered attention due to its potential biological activities. This compound possesses a unique structural configuration, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
- Molecular Formula : C9H11ClFNO
- Molecular Weight : 203.64 g/mol
- Chirality : The compound has a chiral center, which can significantly affect its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features, such as the chloro and fluorine substituents on the aromatic ring, enhance its reactivity and potential interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that related compounds showed antiproliferative effects against various cancer cell lines, particularly those with p53 mutations. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving p53 activation .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) tests are essential for evaluating the effectiveness against bacterial strains. Similar compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of structurally related compounds found that they significantly inhibited the growth of HCT116 colorectal cancer cells. The compounds were shown to induce apoptosis, evidenced by increased levels of cleaved PARP and decreased Bcl-2 levels .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of similar amino alcohols revealed promising results against Gram-positive and Gram-negative bacteria. The compounds demonstrated a spectrum of activity with varying MIC values, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is critical in understanding how modifications to the compound's structure can influence its biological activity:
- The presence of halogen substituents (chlorine and fluorine) has been correlated with enhanced binding affinity to target proteins.
- Variations in the aromatic ring structure can lead to different pharmacological profiles, suggesting that further modifications could optimize efficacy against specific targets .
Q & A
Basic: What synthetic methodologies are recommended for enantioselective synthesis of (1S,2S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-OL?
Answer:
Enantioselective synthesis typically employs chiral catalysts or chiral auxiliaries. For example:
- Asymmetric hydrogenation : Use of Ru-BINAP catalysts to reduce ketone intermediates to chiral alcohols .
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters of undesired enantiomers .
Key considerations : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction conditions (temperature, solvent polarity) to minimize racemization.
Basic: How can NMR spectroscopy distinguish the (1S,2S) configuration from other stereoisomers?
Answer:
- 1H NMR coupling constants : The vicinal coupling constant () between H1 (amino-bearing carbon) and H2 (hydroxyl-bearing carbon) is stereochemistry-dependent. For (1S,2S), typically ranges 8–10 Hz due to antiperiplanar alignment .
- 19F NMR : The fluorine substituent’s chemical shift (δ ~ -110 to -115 ppm) and splitting pattern reveal electronic interactions with adjacent groups .
- NOESY : Nuclear Overhauser effects between the hydroxyl proton and the 3-chloro-5-fluorophenyl group confirm spatial proximity in the (1S,2S) configuration .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation (H332/H335) due to potential respiratory irritation .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to moisture to preserve stereochemical integrity .
Advanced: How do halogen substituents (Cl, F) influence the compound’s electronic properties and reactivity?
Answer:
-
Electron-withdrawing effects : Fluorine (σ = 0.34) and chlorine (σ = 0.37) reduce electron density on the phenyl ring, stabilizing intermediates in nucleophilic substitution reactions .
-
Hydrogen-bonding : The hydroxyl group’s acidity increases due to inductive effects, enhancing coordination with metal catalysts in asymmetric syntheses .
-
Table: Hammett Constants for Substituents
Substituent σ Impact on Reactivity -F 0.34 Increases electrophilicity -Cl 0.37 Enhances oxidative stability
Advanced: What strategies resolve enantiomeric impurities in final products?
Answer:
- Chiral chromatography : Use supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralcel OD) to separate enantiomers .
- Kinetic resolution : Employ transition-metal catalysts (e.g., Pd-C) to selectively convert one enantiomer into a byproduct .
- Crystallization-induced asymmetric transformation (CIAT) : Utilize solvent systems (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .
Advanced: How does stereochemistry affect biological activity in related amino alcohol derivatives?
Answer:
- (1S,2S) vs. (1R,2R) : The (1S,2S) configuration often shows higher binding affinity to target enzymes (e.g., β-adrenergic receptors) due to optimal spatial alignment of the amino and hydroxyl groups .
- Case Study : In fluorophenyl-propanol analogs, (1S,2S) enantiomers exhibit 10x greater inhibitory activity against fungal cytochrome P450 compared to (1R,2R) .
Advanced: What analytical techniques validate compound stability under varying pH and temperature?
Answer:
- Accelerated stability testing :
- Forced degradation : Expose to UV light (ICH Q1B) to assess photostability; observe λ shifts in UV-Vis spectra .
Advanced: How to address contradictory NMR data in structural elucidation?
Answer:
- Cross-validation : Compare - HSQC and HMBC to confirm connectivity. For example, a disputed methylene signal (δ 3.5 ppm) may resolve via DEPT-135 .
- Dynamic NMR : Variable-temperature studies (e.g., -90°C to 25°C) can reveal conformational exchange broadening .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
